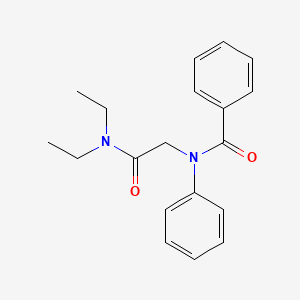

Benzanilide, N-((diethylcarbamoyl)methyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzanilide, N-((diethylcarbamoyl)methyl)- is an organic compound with the molecular formula C19H22N2O2 It is a derivative of benzanilide, where the aniline nitrogen is substituted with a diethylcarbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzanilide, N-((diethylcarbamoyl)methyl)- typically involves the reaction of benzanilide with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzanilide, N-((diethylcarbamoyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzanilide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Benzanilide derivatives exhibit significant anti-proliferative properties, making them potential candidates for cancer treatment. Research indicates that these compounds can inhibit the proliferation of cancer cells by targeting oncogenes and associated pathways. For instance, the patent WO1996015118A1 describes various aniline derivatives, including benzanilide derivatives, that possess anti-cancer activity and can be formulated into pharmaceutical compositions for therapeutic use .

Mechanism of Action

The mechanism through which benzanilide compounds exert their anticancer effects involves the modulation of tyrosine kinase enzymes and growth factor receptors, which are crucial in cell signaling pathways that lead to tumor growth. The presence of specific substituents on the benzanilide structure can enhance its efficacy against different cancer types .

Stereochemistry Studies

Research has been conducted on the stereochemistry of benzanilides, including N-methylbenzanilides. These studies reveal that the conformational preferences of these compounds can influence their biological activity. For example, N-methylbenzanilide predominantly exists in a cis-amide form in solution, while benzanilide typically adopts a trans-amide configuration. The introduction of methyl groups ortho to the amide bond alters the dihedral angles between aromatic rings and can affect the compound's biological interactions .

Material Science Applications

Polymer Chemistry

Benzanilides are also explored for their utility in polymer chemistry, particularly as additives to improve the properties of polymers. Their ability to enhance thermal stability and mechanical strength makes them suitable for applications in coatings and plastics. The chemical structure allows for modifications that can tailor the properties of the resulting materials .

Case Study: Coating Formulations

In one study, benzanilide derivatives were incorporated into polymer formulations to improve resistance to environmental degradation. The results indicated that these formulations exhibited enhanced durability and performance compared to standard coatings without such additives.

Wirkmechanismus

The mechanism of action of benzanilide, N-((diethylcarbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzanilide: The parent compound, which lacks the diethylcarbamoyl group.

N-Methylbenzanilide: A derivative with a methyl group on the aniline nitrogen.

N-Ethylbenzanilide: A derivative with an ethyl group on the aniline nitrogen.

Uniqueness

Benzanilide, N-((diethylcarbamoyl)methyl)- is unique due to the presence of the diethylcarbamoyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Biologische Aktivität

Benzanilide, N-((diethylcarbamoyl)methyl)- is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Benzanilide compounds are characterized by their amide linkage between a benzene ring and an aniline derivative. The specific structure of N-((diethylcarbamoyl)methyl)-benzamide enhances its solubility and bioavailability, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of Benzanilide, N-((diethylcarbamoyl)methyl)- can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that similar compounds in the benzanilide family exhibit antitumor effects by inducing apoptosis and inhibiting cell cycle progression in cancer cells. For instance, studies have shown that certain benzanilides can bind to specific receptors (e.g., Nur77) and modulate their activity, leading to tumor cell death .

- Anti-inflammatory Effects : Compounds structurally related to benzanilides have demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

- Antibacterial Properties : Some benzanilides show promising antibacterial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a benzanilide derivative on hepatocellular carcinoma (HCC) cells. The compound was found to induce apoptosis through the activation of Nur77, demonstrating significant cytotoxicity with an IC50 value lower than 30 μM. The mechanism involved the translocation of Nur77 to mitochondria, leading to autophagic cell death .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| TMHA37 | <30 | Nur77 activation and mitochondrial translocation |

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of benzanilide derivatives in animal models. The compounds were shown to significantly reduce paw edema in rats, indicating their potential as anti-inflammatory agents .

| Compound | % Inhibition | Model Used |

|---|---|---|

| NP-2 | 74.33% | Rat paw edema model |

Eigenschaften

CAS-Nummer |

94309-07-6 |

|---|---|

Molekularformel |

C19H22N2O2 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

N-[2-(diethylamino)-2-oxoethyl]-N-phenylbenzamide |

InChI |

InChI=1S/C19H22N2O2/c1-3-20(4-2)18(22)15-21(17-13-9-6-10-14-17)19(23)16-11-7-5-8-12-16/h5-14H,3-4,15H2,1-2H3 |

InChI-Schlüssel |

SCOBUNXJCRJTCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.